An In-depth Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene
An In-depth Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene
Introduction: A Versatile Building Block in Modern Drug Discovery
4-Fluoro-1-nitro-2-(pentyloxy)benzene is a substituted nitroaromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique combination of functional groups—a nitro group, a fluorine atom, and a pentyloxy ether chain—imparts a specific reactivity profile that makes it particularly useful for the construction of more complex molecular architectures. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research.
Core Properties
The key identifying and physical properties of 4-Fluoro-1-nitro-2-(pentyloxy)benzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 94832-26-5 | |
| Molecular Formula | C₁₁H₁₄FNO₃ | [1] |
| Molecular Weight | 227.23 g/mol | [1] |
| Appearance | Expected to be a yellow solid or oil, typical for nitroaromatic compounds. | Inferred from related compounds[2] |
| Solubility | Insoluble in water; soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF. | Inferred from related compounds |
| Storage | Store at room temperature or refrigerated (2-8°C), sealed in a dry environment.[3] | [3] |
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not publicly available, a detailed prediction can be made based on the analysis of its constituent parts and data from analogous structures like 4-fluoronitrobenzene.[4][5][6][7]
| Spectrum | Predicted Chemical Shifts (δ) and Couplings (J) | Rationale |
| ¹H NMR | δ ~8.0-8.2 ppm (dd, 1H): Proton ortho to NO₂. δ ~7.2-7.4 ppm (m, 2H): Remaining two aromatic protons. δ ~4.1-4.3 ppm (t, 2H): -OCH₂- protons. δ ~1.8-2.0 ppm (quint, 2H): -OCH₂CH ₂- protons. δ ~1.3-1.5 ppm (m, 4H): Central two -CH₂- groups of the pentyl chain. δ ~0.9-1.0 ppm (t, 3H): Terminal -CH₃ group. | The nitro group strongly deshields the ortho proton. The fluorine atom will introduce complex splitting (coupling) to adjacent protons. The aliphatic chain will show standard shifts and multiplicities for a pentyl ether. |
| ¹³C NMR | δ ~160-165 ppm (d, JC-F ≈ 250 Hz): Carbon bearing the Fluorine. δ ~150-155 ppm: Carbon bearing the pentyloxy group. δ ~140-145 ppm: Carbon bearing the nitro group. δ ~125-130 ppm (d): Aromatic CH ortho to NO₂. δ ~115-120 ppm (d): Aromatic CH. δ ~110-115 ppm (d): Aromatic CH. δ ~70 ppm: -OCH₂- carbon. δ ~28-30 ppm: -OCH₂C H₂- carbon. δ ~22-25 ppm: Remaining aliphatic carbons. δ ~14 ppm: Terminal -CH₃ carbon. | The C-F bond will exhibit a large one-bond coupling constant. The electron-withdrawing and -donating effects of the substituents dictate the aromatic carbon shifts. |
| IR (cm⁻¹) | ~1520 & ~1350: Asymmetric and symmetric NO₂ stretching. ~1200-1300: Ar-O stretching. ~1000-1100: C-O ether stretching. ~1100-1200: C-F stretching. ~2850-3000: Aliphatic C-H stretching. | These are characteristic vibrational frequencies for the respective functional groups. |
| Mass Spec (EI) | m/z 227 (M⁺): Molecular ion peak. m/z 157: Loss of the pentyl group (C₅H₁₀). m/z 141: Loss of the pentyloxy group (OC₅H₁₁). | Fragmentation is expected to occur at the ether linkage. |
Synthesis and Purification
The most logical and efficient synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene is achieved via a Williamson ether synthesis, a cornerstone reaction in organic chemistry.[8][9][10][11][12] This approach involves the reaction of a phenoxide with an alkyl halide.
Synthetic Pathway
The synthesis is a two-step process starting from commercially available 2-fluorophenol.
Experimental Protocol
Step 1: Synthesis of 4-Fluoro-2-nitrophenol
This protocol is adapted from established methods for the nitration of fluorophenols.
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluorophenol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methylcyclohexane to yield 4-fluoro-2-nitrophenol as a pale yellow solid.
Step 2: Synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene
This protocol follows the principles of the Williamson ether synthesis for nitroaromatics.[8]
-
Reaction Setup: In a round-bottom flask, combine 4-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF).
-
Alkyl Halide Addition: Add 1-bromopentane (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting phenol is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product.
Reactivity and Mechanistic Insights
The chemical behavior of 4-fluoro-1-nitro-2-(pentyloxy)benzene is dominated by the interplay of its functional groups on the aromatic ring.
Electronic Effects and SNAr Reactivity
The key to this molecule's utility is the activation of the C-F bond towards nucleophilic aromatic substitution (SNAr).
-
Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It delocalizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, stabilizing it and lowering the activation energy of this rate-determining step.[13]
-
Fluorine (-F): While fluorine is the most electronegative halogen, its role in SNAr is unique. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's strong inductive effect (-I) polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate, making the initial attack faster compared to other halogens like chlorine or bromine.[13] This often results in a reactivity order of F > Cl > Br > I for activated SNAr reactions, contrary to SN2 reactions.[14]
-
Pentyloxy Group (-OC₅H₁₁): This is an electron-donating group through its resonance effect (+M), which would typically deactivate the ring towards nucleophilic attack. However, its position ortho to the nitro group and meta to the fluorine means its deactivating influence on the C-F substitution is minimal.
Potential Transformations
-
Nucleophilic Aromatic Substitution (SNAr): The most significant reaction is the displacement of the fluoride by various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is highly regioselective at the C4 position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation opens up a vast array of subsequent functionalization chemistries, such as diazotization or amide bond formation.
Applications in Drug Development and Research
The structural motifs present in 4-fluoro-1-nitro-2-(pentyloxy)benzene are highly relevant in medicinal chemistry. Both nitroaromatic and fluorinated compounds are prevalent in pharmaceuticals.[15][16][17][18][19]
Protein Degrader Building Block
This compound is classified as a building block for protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).[20]
-
Role of the Building Block: A molecule like 4-fluoro-1-nitro-2-(pentyloxy)benzene can be incorporated into the linker or the target-binding ligand. The reactive fluoride allows for the straightforward attachment of other molecular fragments (e.g., the E3 ligase ligand or the linker itself) via an SNAr reaction. The pentyloxy chain provides a lipophilic spacer, which can be crucial for optimizing the ternary complex formation between the degrader, target, and ligase. The nitro group can later be reduced to an amine, providing a handle for further chemical modifications.
Safety, Handling, and Storage
Given the presence of a nitroaromatic system, 4-fluoro-1-nitro-2-(pentyloxy)benzene should be handled with care. The safety data for the closely related compound, 4-fluoronitrobenzene, indicates significant toxicity.[13][17]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Toxicity: Nitroaromatic compounds can be toxic and are often skin and respiratory irritants. They may cause damage to organs through prolonged or repeated exposure.[15][17]
Conclusion
4-Fluoro-1-nitro-2-(pentyloxy)benzene is more than a simple chemical; it is an enabling tool for advanced chemical synthesis. Its predictable reactivity, particularly in SNAr reactions, makes it a reliable and versatile building block. For researchers in drug discovery, especially those working on targeted protein degradation, this compound offers a strategic starting point for constructing complex and biologically active molecules. Proper understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the laboratory.
References
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ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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MD Topology. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]
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4-Fluoro-1-nitro-2-(pentyloxy)benzene
Meisenheimer Complex (Resonance Stabilized)
Substitution Product



